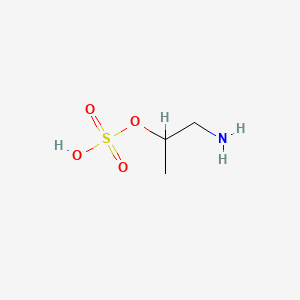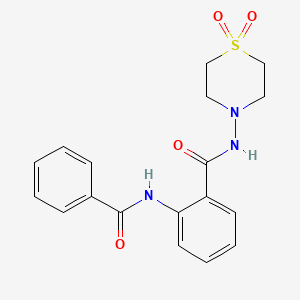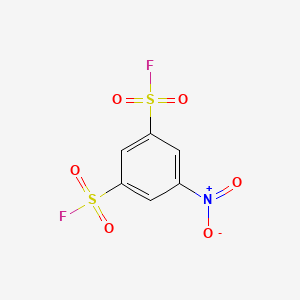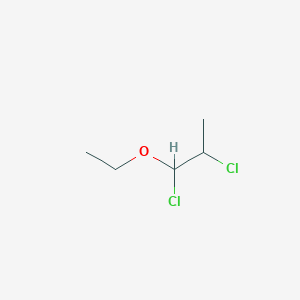
1,2-Dichloro-1-ethoxypropane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2-Dichloro-1-ethoxypropane is an organic compound with the molecular formula C5H10Cl2O. It is a chlorinated hydrocarbon that contains both chlorine and ethoxy groups attached to a propane backbone. This compound is typically a colorless liquid with a characteristic odor.
准备方法
Synthetic Routes and Reaction Conditions
1,2-Dichloro-1-ethoxypropane can be synthesized through the reaction of 1,2-dichloropropane with ethanol in the presence of a base such as sodium ethoxide. The reaction proceeds via a nucleophilic substitution mechanism where the ethoxy group replaces one of the chlorine atoms on the propane backbone.
Reaction:
CH3CHClCH2Cl+NaOEt→CH3CH(OEt)CH2Cl+NaCl
Industrial Production Methods
Industrial production of this compound typically involves the chlorination of ethoxypropane under controlled conditions. The process requires precise temperature and pressure control to ensure the selective chlorination of the desired positions on the propane backbone.
化学反应分析
Types of Reactions
1,2-Dichloro-1-ethoxypropane undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms can be replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Oxidation: The ethoxy group can be oxidized to form aldehydes or carboxylic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide, potassium tert-butoxide, or ammonia.
Elimination Reactions: Strong bases like sodium ethoxide or potassium tert-butoxide.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Nucleophilic Substitution: Formation of substituted propanes.
Elimination Reactions: Formation of alkenes such as propene.
Oxidation: Formation of aldehydes or carboxylic acids depending on the extent of oxidation.
科学研究应用
1,2-Dichloro-1-ethoxypropane has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Studied for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes.
作用机制
The mechanism of action of 1,2-dichloro-1-ethoxypropane involves its interaction with nucleophiles and electrophiles in chemical reactions. The chlorine atoms act as leaving groups, allowing nucleophiles to attack the carbon atoms and form new bonds. The ethoxy group can also participate in hydrogen bonding and other interactions with biological molecules, influencing its reactivity and potential biological effects.
相似化合物的比较
Similar Compounds
1,2-Dichloropropane: Similar structure but lacks the ethoxy group.
1,2-Dichloroethane: Contains two chlorine atoms but lacks the ethoxy group and has a shorter carbon chain.
1-Ethoxypropane: Contains the ethoxy group but lacks the chlorine atoms.
Uniqueness
1,2-Dichloro-1-ethoxypropane is unique due to the presence of both chlorine and ethoxy groups on the same molecule. This combination of functional groups allows it to participate in a wide range of chemical reactions, making it a versatile compound in organic synthesis and industrial applications.
属性
IUPAC Name |
1,2-dichloro-1-ethoxypropane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10Cl2O/c1-3-8-5(7)4(2)6/h4-5H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PALWJZXXCVMGKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C(C)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10Cl2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![13-Methoxy-3,6,9-trioxabicyclo[9.4.0]pentadeca-1(11),12,14-triene-2,10-dione](/img/structure/B8039105.png)
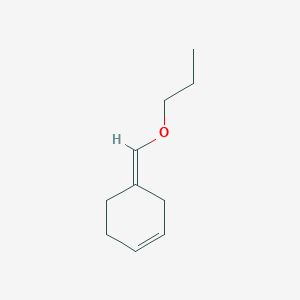
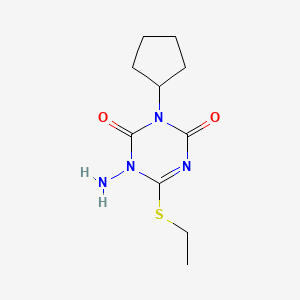
![2-([2-[(Tetrahydro-2H-pyran-2-yloxy)methyl]-2-propenyl]oxy)tetrahydro-2H-pyran](/img/structure/B8039124.png)

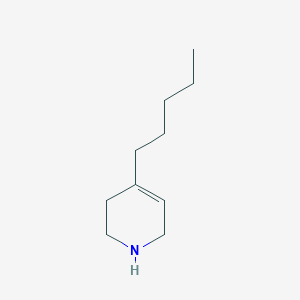
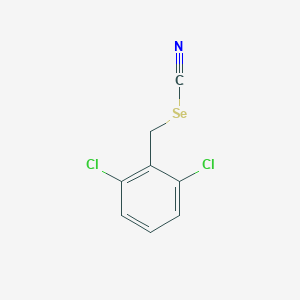
![[(Z)-[(4-chlorophenyl)-cyanomethylidene]amino] N,N-dimethylcarbamate](/img/structure/B8039152.png)
![2,6-Dioxabicyclo[3.2.1]octan-7-one](/img/structure/B8039154.png)
![1-[4-[1-(dimethylamino)butyl]phenyl]-N,N-dimethylbutan-1-amine](/img/structure/B8039160.png)
![4-Chloromethyl-[1,3,2]dioxathiane 2-oxide](/img/structure/B8039164.png)
